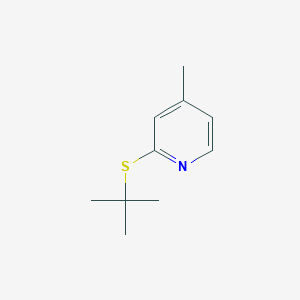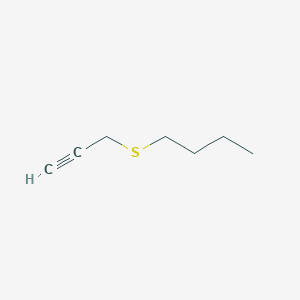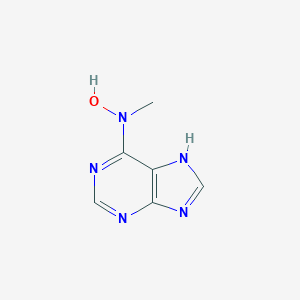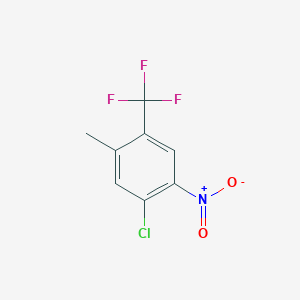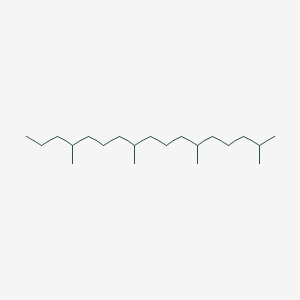![molecular formula C19H14O2 B098709 12-Hydroxy-12-methylbenzo[a]anthracen-7-one CAS No. 17513-39-2](/img/structure/B98709.png)
12-Hydroxy-12-methylbenzo[a]anthracen-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Hydroxy-12-methylbenzo[a]anthracen-7-one (HMBA) is a synthetic compound that belongs to the family of benzo[a]anthracene derivatives. HMBA has gained significant attention in scientific research due to its potential applications in cancer treatment, gene expression regulation, and stem cell differentiation.
Applications De Recherche Scientifique
12-Hydroxy-12-methylbenzo[a]anthracen-7-one has been extensively studied for its potential applications in cancer treatment. It has been found to induce differentiation and apoptosis in a variety of cancer cell lines, including leukemia, breast, and prostate cancer cells. 12-Hydroxy-12-methylbenzo[a]anthracen-7-one has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
In addition to cancer treatment, 12-Hydroxy-12-methylbenzo[a]anthracen-7-one has been studied for its role in gene expression regulation. It has been found to activate the expression of genes involved in cell differentiation, immune response, and cell cycle regulation. 12-Hydroxy-12-methylbenzo[a]anthracen-7-one has also been shown to modulate the activity of transcription factors, such as NF-κB and AP-1, which play important roles in gene expression regulation.
12-Hydroxy-12-methylbenzo[a]anthracen-7-one has also been studied for its potential applications in stem cell differentiation. It has been found to induce differentiation of hematopoietic stem cells into erythroid and megakaryocytic lineages. 12-Hydroxy-12-methylbenzo[a]anthracen-7-one has also been shown to enhance the differentiation of mesenchymal stem cells into osteoblasts and adipocytes.
Mécanisme D'action
The mechanism of action of 12-Hydroxy-12-methylbenzo[a]anthracen-7-one is not fully understood, but it is thought to involve the modulation of gene expression and the activation of signaling pathways involved in cell differentiation and apoptosis. 12-Hydroxy-12-methylbenzo[a]anthracen-7-one has been shown to activate the expression of genes involved in cell differentiation, such as globin genes in erythroid cells and osteoblast-specific genes in mesenchymal stem cells. 12-Hydroxy-12-methylbenzo[a]anthracen-7-one has also been shown to activate the JNK and p38 MAPK signaling pathways, which play important roles in cell differentiation and apoptosis.
Effets Biochimiques Et Physiologiques
12-Hydroxy-12-methylbenzo[a]anthracen-7-one has been shown to have a variety of biochemical and physiological effects. It has been found to induce differentiation and apoptosis in cancer cells, activate the expression of genes involved in cell differentiation and immune response, and modulate the activity of transcription factors involved in gene expression regulation. 12-Hydroxy-12-methylbenzo[a]anthracen-7-one has also been shown to enhance the differentiation of stem cells into specific lineages.
Avantages Et Limitations Des Expériences En Laboratoire
12-Hydroxy-12-methylbenzo[a]anthracen-7-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and its purity can be controlled. 12-Hydroxy-12-methylbenzo[a]anthracen-7-one has been extensively studied, and its mechanism of action is well understood. However, 12-Hydroxy-12-methylbenzo[a]anthracen-7-one also has some limitations. Its solubility in water is limited, which can make it difficult to use in certain experiments. 12-Hydroxy-12-methylbenzo[a]anthracen-7-one can also be toxic at high concentrations, which can limit its use in certain cell lines.
Orientations Futures
There are several future directions for research on 12-Hydroxy-12-methylbenzo[a]anthracen-7-one. One area of research is the development of more efficient synthesis methods for 12-Hydroxy-12-methylbenzo[a]anthracen-7-one. Another area of research is the development of 12-Hydroxy-12-methylbenzo[a]anthracen-7-one analogs with improved solubility and lower toxicity. 12-Hydroxy-12-methylbenzo[a]anthracen-7-one could also be further studied for its potential applications in stem cell differentiation and tissue engineering. Additionally, the mechanism of action of 12-Hydroxy-12-methylbenzo[a]anthracen-7-one could be further elucidated to better understand its role in gene expression regulation and cell differentiation.
Méthodes De Synthèse
12-Hydroxy-12-methylbenzo[a]anthracen-7-one can be synthesized through a multistep process involving the oxidation of 12-methylbenzo[a]anthracene to yield 12-methylbenzo[a]anthracene-7,12-dione, which is then reduced to 12-Hydroxy-12-methylbenzo[a]anthracen-7-one using sodium borohydride. The yield of 12-Hydroxy-12-methylbenzo[a]anthracen-7-one varies depending on the reaction conditions and the purity of the starting material.
Propriétés
Numéro CAS |
17513-39-2 |
|---|---|
Nom du produit |
12-Hydroxy-12-methylbenzo[a]anthracen-7-one |
Formule moléculaire |
C19H14O2 |
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
12-hydroxy-12-methylbenzo[a]anthracen-7-one |
InChI |
InChI=1S/C19H14O2/c1-19(21)16-9-5-4-8-14(16)18(20)15-11-10-12-6-2-3-7-13(12)17(15)19/h2-11,21H,1H3 |
Clé InChI |
MQEFUMUDBDZXHE-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(=O)C3=C1C4=CC=CC=C4C=C3)O |
SMILES canonique |
CC1(C2=CC=CC=C2C(=O)C3=C1C4=CC=CC=C4C=C3)O |
Synonymes |
12-Hydroxy-12-methylbenz[a]anthracen-7(12H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



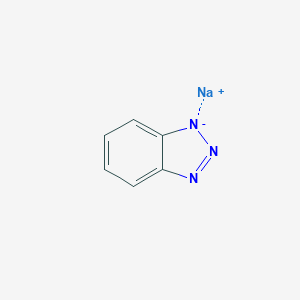
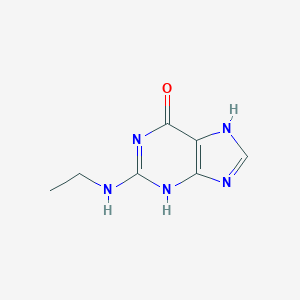



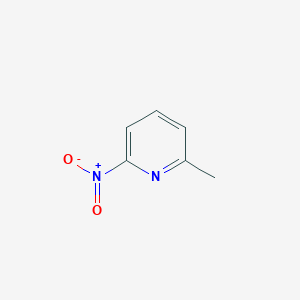
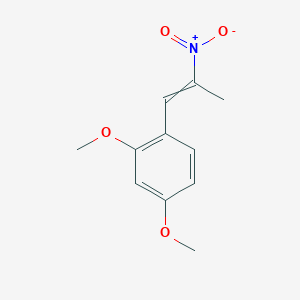
![alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate](/img/structure/B98638.png)
